
5beta-Cholest-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5beta-cholest-7-ene is a cholest-7-ene. It derives from a hydride of a 5beta-cholestane.
Aplicaciones Científicas De Investigación
Novel Sterols Identification
- Research has identified novel C29-5beta-sterols in the stems of Opuntia dillenii, such as opuntisterol and opuntisteroside, contributing to the chemical diversity of natural sterols and their potential applications in pharmacology and biochemistry (Jian-qin Jiang et al., 2006).
Mesomorphic Behaviour Analysis
- Studies on the synthesis of cholest-5-ene-3beta-carboxylates have provided insights into their mesomorphic behavior, comparing them with isomeric cholesterol esters, which is significant for understanding liquid crystal applications and thermochromic materials (S. Harwood et al., 2000).
Metabolic Pathway Insights
- The enzyme 5beta-reductase, which catalyzes the reduction of the 4-ene of 3-ketosteroids, has been studied for its role in the metabolism of 4-cholestene-3-one among other steroids, shedding light on its importance in steroid metabolism and potential therapeutic targets (A. Charbonneau & V. The, 2001).
Synthetic Methodologies Development
- Practical synthesis methods for derivatives like 3beta-amino-5-cholestene have been developed, which are crucial for creating cellular probes and exploring potential medicinal applications, expanding the utility of steroidal compounds in scientific research (Qi Sun et al., 2009).
Propiedades
Nombre del producto |
5beta-Cholest-7-ene |
|---|---|
Fórmula molecular |
C27H46 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21+,23-,24+,25+,26+,27-/m1/s1 |
Clave InChI |
APXXTQNUGVCUBV-DMIXWWBTSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@H]4[C@@]3(CCCC4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3S,6S,7S,8R,9S)-7-hydroxy-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-5-azatricyclo[6.3.1.01,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

![[3-(Diethylamino)-2,2-dimethylpropyl] 5-[4-(trifluoromethyl)phenyl]furan-2-carboxylate](/img/structure/B1242508.png)
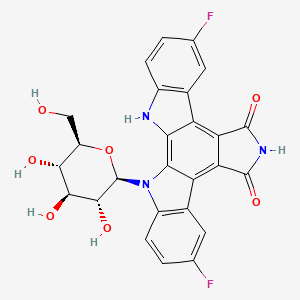
![Dimethyl 2,2'-(9,9',10,10'-tetrahydroxy-7,7'-dimethoxy-1,1'-dioxo-3,3',4,4'-tetrahydro-[6,6'-binaphtho[2,3-c]pyran]-3,3'-diyl)diacetate](/img/structure/B1242513.png)
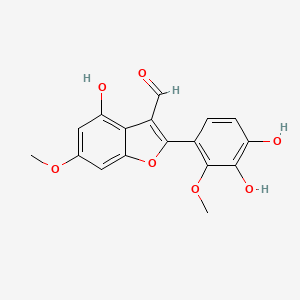



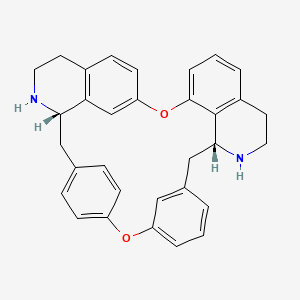
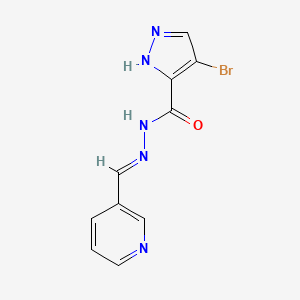
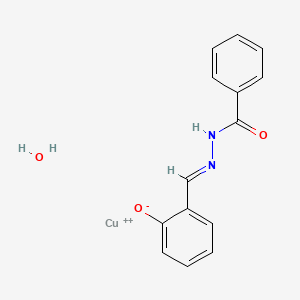
![1-(3-Methoxyphenyl)-3-[(1,7,7-trimethylnorbornan-2-ylidene)amino]thiourea](/img/structure/B1242526.png)
![2-[(2E)-2-(2,5-dimethylbenzylidene)hydrazinyl]-3-hydroxyquinazolin-4(3H)-one](/img/structure/B1242527.png)